What is the chemical structure of Disperse Red 9?
What is the chemical structure of Disperse Red 9?
This technical guide provides a comprehensive overview of the chemical and physical properties of Disperse Red 9, a synthetic anthraquinone dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document outlines its chemical structure, physicochemical properties, synthesis protocols, and analytical methodologies.
Chemical Identity and Structure
Disperse Red 9, also known by its IUPAC name 1-(methylamino)anthracene-9,10-dione, is a red dye derived from anthraquinone.[1][2][] It is classified as a disperse dye, meaning it is sparingly soluble in water and is primarily used for dyeing synthetic fibers.[4][5]
The chemical structure of Disperse Red 9 consists of an anthraquinone core, which is a tricyclic aromatic ketone, substituted with a methylamino group (-NHCH₃) at the C1 position.
Chemical Structure Identifiers:
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SMILES: CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O[6]
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InChI: InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3[7]
Caption: Chemical structure of Disperse Red 9.
Physicochemical Properties
A summary of the key physicochemical properties of Disperse Red 9 is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 82-38-2 | [7][8] |
| Molecular Formula | C₁₅H₁₁NO₂ | [7][8] |
| Molecular Weight | 237.25 g/mol | [7][8] |
| Appearance | Red powder | [2] |
| Melting Point | 170-172 °C | [2] |
| Solubility | Soluble in ethanol, acetone; slightly soluble in benzene, carbon tetrachloride; insoluble in water. | [4][5] |
| Synonyms | 1-(Methylamino)anthraquinone, Solvent Red 111, C.I. 60505 | [6] |
Experimental Protocols
Synthesis
Disperse Red 9 can be synthesized through several methods. A common industrial preparation involves the reaction of a substituted anthraquinone with methylamine.
Method 1: From 1-Chloroanthraquinone
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Reaction Setup: 1-Chloroanthraquinone is placed in a pressure vessel with an excess of aqueous methylamine solution.
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Catalyst/Conditions: The reaction is typically carried out in the presence of a copper catalyst and at elevated temperatures and pressures.
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Reaction: The chloro group at the C1 position of the anthraquinone is displaced by the methylamino group.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid product is filtered. The crude Disperse Red 9 is then washed with water to remove unreacted methylamine and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol.
Method 2: From 1-Sulfonic Acid Anthraquinone
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Reaction Setup: 9,10-Dioxo-9,10-dihydroanthracene-1-sulfonic acid is reacted with methylamine in an aqueous medium.[5]
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Conditions: This reaction is also performed under pressure and in the presence of an antioxidant.[5]
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Reaction: The sulfonic acid group is substituted by the methylamino group.
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Work-up and Purification: The product is isolated by filtration, washed, and dried. Recrystallization can be performed for higher purity.
Caption: Synthesis workflow for Disperse Red 9.
Analytical Methods
The characterization and quantification of Disperse Red 9 can be performed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of Disperse Red 9 and to quantify it in various matrices.
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Method: A reverse-phase HPLC method is suitable for the analysis of Disperse Red 9.[9]
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Stationary Phase: A C18 column is commonly used.
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Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), can be employed.[9]
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Detection: UV-Vis detection at the wavelength of maximum absorbance of Disperse Red 9.
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Quantification: An external standard calibration curve is constructed using certified reference standards of Disperse Red 9.
Spectroscopic Methods
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UV-Visible Spectroscopy: Used to determine the absorption spectrum of Disperse Red 9. In ethanol, it typically exhibits a maximum absorption in the visible region, which is responsible for its red color.
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Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of Disperse Red 9 will show characteristic peaks for N-H stretching, C-H stretching of the methyl and aromatic groups, C=O stretching of the quinone, and C=C stretching of the aromatic rings.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure. The ¹H NMR spectrum will show signals for the methyl protons and the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern.
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Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of Disperse Red 9. Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of Disperse Red 9 in complex mixtures, particularly in the context of its use in pyrotechnics.[1]
Caption: Analytical workflow for Disperse Red 9 by HPLC.
Biological Activity and Toxicity
Disperse Red 9 is not developed for pharmaceutical applications and its biological activity is primarily considered in the context of toxicology. It is reported to be of low toxicity upon ingestion and inhalation.[10] However, it can act as a skin irritant and sensitizer in humans.[10] In mammals, it is rapidly metabolized, with a significant portion being excreted as glucuronide conjugates.[10]
Applications
The primary application of Disperse Red 9 is as a dye. It is used for coloring polyester, polyamide, and other synthetic fibers.[5] It has also been used in the plastics and leather industries.[4][5] Additionally, Disperse Red 9 has been utilized in the formulation of red and violet-red colored smokes for pyrotechnics, such as in smoke grenades.[1][2]
References
- 1. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disperse Red 9 - Wikipedia [en.wikipedia.org]
- 4. Cas 82-38-2,Disperse Red 9 | lookchem [lookchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Solvent Red 111 | C15H11NO2 | CID 6706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Methylamino)anthraquinone [webbook.nist.gov]
- 8. GSRS [precision.fda.gov]
- 9. 1-(Methylamino)anthraquinone | SIELC Technologies [sielc.com]
- 10. Disperse Red 9 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
